molecular formula C7H7ClN2O B1585770 2-Chloro-6-methylnicotinamide CAS No. 54957-84-5

2-Chloro-6-methylnicotinamide

Cat. No.: B1585770
CAS No.: 54957-84-5
M. Wt: 170.59 g/mol
InChI Key: QFRWKKWOCPTEKS-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylnicotinamide typically involves the reaction of 2-chloro-6-methyl nicotinic acid with oxalyl chloride in dichloromethane at room temperature. This reaction forms an intermediate acid chloride, which is then treated with ammonium hydroxide in tetrahydrofuran to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The amide group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

    Substitution: Various substituted nicotinamides.

    Oxidation: 2-Chloro-6-methyl nicotinic acid.

    Reduction: 2-Chloro-6-methylamine derivatives.

Scientific Research Applications

2-Chloro-6-methylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylnicotinamide is not fully understood. as a derivative of nicotinamide, it is likely to interact with similar molecular targets. Nicotinamide is known to influence cellular processes by modulating the activity of enzymes involved in NAD+ metabolism, which is crucial for energy production and cellular repair mechanisms .

Comparison with Similar Compounds

  • 2-Chloronicotinamide
  • 6-Methylnicotinamide
  • 2-Chloro-3-methylnicotinamide

Comparison: 2-Chloro-6-methylnicotinamide is unique due to the presence of both a chlorine atom and a methyl group on the nicotinamide ring. This combination of substituents can influence its reactivity and biological activity compared to other nicotinamide derivatives. For example, the chlorine atom can participate in substitution reactions, while the methyl group can undergo oxidation, providing a versatile platform for chemical modifications.

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWKKWOCPTEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384087
Record name 2-chloro-6-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54957-84-5
Record name 2-chloro-6-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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